Chiral Scaffold Enables 96.6% Mean Enantioselectivity in Catalytic Ethylation of Aldehydes
The (S)-2-morpholino-1,2,2-triphenylethanol ligand (7c), derived directly from (S)-2-amino-1,2,2-triphenylethanol, achieves a mean enantiomeric excess of 96.8% in the catalytic ethylation of α-substituted aldehydes and 91.8% for α-unsubstituted aldehydes using Et₂Zn [1]. The parent 1,2,2-triphenylethanol scaffold is essential for this performance; analogous ligands derived from triphenylmethanol are achiral and produce racemic mixtures (0% ee). The closely related 7a ligand ((S)-1,2,2-triphenyl-2-(1-pyrrolidinyl)-ethanol) yields 96.6% ee for α-substituted and 92.8% ee for α-unsubstituted aldehydes under identical conditions [1].
| Evidence Dimension | Mean enantiomeric excess in catalytic ethylation of aldehydes |
|---|---|
| Target Compound Data | 96.8% ee (α-substituted), 91.8% ee (α-unsubstituted) for 7c ligand; 96.6% ee (α-substituted), 92.8% ee (α-unsubstituted) for 7a ligand |
| Comparator Or Baseline | Triphenylmethanol-derived ligands: 0% ee (racemic); Unmodified triphenylethanol: not catalytically active |
| Quantified Difference | >96% improvement in enantioselectivity versus achiral analogs |
| Conditions | Addition of Et₂Zn to benzaldehyde and substituted aldehydes at 0 °C to room temperature |
Why This Matters
This quantitative enantioselectivity data directly justifies the selection of 1,2,2-triphenylethanol over achiral triphenylmethanol or other regioisomers for the synthesis of high-performance chiral ligands in asymmetric catalysis.
- [1] Reddy, K.S., Solà, L., Moyano, A., Pericàs, M.A., Riera, A. (1999). Highly Efficient Synthesis of Enantiomerically Pure (S)-2-Amino-1,2,2-triphenylethanol. Development of a New Family of Ligands for the Highly Enantioselective Catalytic Ethylation of Aldehydes. The Journal of Organic Chemistry, 64(11), 3969–3974. View Source
